5-(Thiophen-2-yl)nicotinonitrile
Overview
Description
5-(Thiophen-2-yl)nicotinonitrile is a chemical compound with the formula C10H6N2S and a molecular weight of 186.23 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(Thiophen-2-yl)nicotinonitrile and its derivatives has been reported in several studies . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)nicotinonitrile and its derivatives has been studied using various techniques such as DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
The Stille coupling reaction was performed to prepare 6-[5-(thiophen-2-yl)furan-2-yl]nicotinonitrile via palladium-catalyzed coupling reaction .Scientific Research Applications
Fungicidal Activity
- Scientific Field : Agricultural Chemistry
- Application Summary : “5-(Thiophen-2-yl)nicotinonitrile” derivatives have been found to exhibit fungicidal activity. They were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
- Methods of Application : The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra. The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were obtained .
- Results : Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L). The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .
Photophysical Properties
- Scientific Field : Organic Chemistry
- Application Summary : Nicotinonitrile derivatives, including “5-(Thiophen-2-yl)nicotinonitrile”, have been studied for their photophysical properties .
- Methods of Application : A convenient route was developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate .
- Results : The structures of all new compounds were established by spectroscopic characteristics and their photophysical properties were studied .
Therapeutic Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Nicotinonitrile and their derivatives, including “5-(Thiophen-2-yl)nicotinonitrile”, have been reported to have a wide range of therapeutic activities . Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
- Methods of Application : The therapeutic activities of these compounds are evaluated through various biological assays, depending on the specific therapeutic activity being investigated .
- Results : The results of these studies have shown that nicotinonitrile derivatives possess important biological, therapeutic, and medicinal properties .
Electrical and Optical Materials
- Scientific Field : Material Science
- Application Summary : Some nicotinonitrile derivatives are used as electrical materials and optical materials .
- Methods of Application : The specific methods of application would depend on the type of material being produced and its intended use .
- Results : The results of these studies have shown that nicotinonitrile derivatives can be effectively used in the production of various types of electrical and optical materials .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Cyanopyridines, including “5-(Thiophen-2-yl)nicotinonitrile”, have been reported to possess antimicrobial properties .
- Methods of Application : The antimicrobial activities of these compounds are evaluated through various biological assays, depending on the specific microorganism being investigated .
- Results : The results of these studies have shown that cyanopyridines can inhibit the growth of various types of microorganisms .
Electrical and Optical Materials
- Scientific Field : Material Science
- Application Summary : Some nicotinonitrile derivatives are used as electrical materials and optical materials .
- Methods of Application : The specific methods of application would depend on the type of material being produced and its intended use .
- Results : The results of these studies have shown that nicotinonitrile derivatives can be effectively used in the production of various types of electrical and optical materials .
Safety And Hazards
Future Directions
The future directions for 5-(Thiophen-2-yl)nicotinonitrile research could include further structural optimization of its derivatives . For instance, compound 4f, a derivative of 5-(Thiophen-2-yl)nicotinonitrile, is considered a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
properties
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJNJZPWVSQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705748 | |
Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)nicotinonitrile | |
CAS RN |
1346687-10-2 | |
Record name | 3-Pyridinecarbonitrile, 5-(2-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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